tert-Butyl n-heptyl ether
Overview
Description
tert-Butyl n-heptyl ether: is an organic compound belonging to the class of ethers Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups In the case of this compound, the oxygen atom is bonded to a tert-butyl group and an n-heptyl group
Mechanism of Action
Target of Action
tert-Butyl n-heptyl ether, also known as 1-(tert-butoxy)heptane or Heptyl tert-butyl ether, is a type of ether compound . Ethers are known to have two alkyl or aryl groups bonded to an oxygen atom . .
Mode of Action
The mode of action of ethers involves their interaction with their targets. Ethers, including this compound, are generally resistant to enzymatic attack under anoxic conditions . The presence of an electronegative oxygen atom gives ethers a small dipole moment . .
Biochemical Pathways
Ethers like this compound can be involved in various biochemical pathways. For instance, ether oxygenates such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) are added to gasoline formulations to increase the octane number, thereby improving the efficiency of combustion and reducing emissions from vehicles . .
Action Environment
The action of ethers can be influenced by various environmental factors. For instance, many ethers can react with oxygen to form explosive peroxide compounds in a free radical process called autoxidation . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This is a common method for preparing ethers. In this method, an alkoxide ion reacts with a primary alkyl halide or tosylate in an SN2 reaction.
Acid-Catalyzed Etherification: Another method involves the acid-catalyzed reaction of alcohols.
Industrial Production Methods: Industrial production of tert-Butyl n-heptyl ether typically involves large-scale Williamson ether synthesis due to its efficiency and scalability. The reaction is carried out in reactors with controlled temperature and pressure to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Cleavage Reactions: Ethers can undergo cleavage reactions, especially in the presence of strong acids.
Oxidation and Reduction: Ethers are generally resistant to oxidation and reduction under mild conditions. under extreme conditions, they can be oxidized to form peroxides.
Common Reagents and Conditions:
Acidic Cleavage: Strong acids like hydroiodic acid or hydrobromic acid are commonly used for the cleavage of ethers.
Oxidizing Agents: Strong oxidizing agents such as potassium permanganate can be used under specific conditions to oxidize ethers.
Major Products Formed:
Scientific Research Applications
Chemistry:
Intermediate: It serves as an intermediate in the synthesis of other organic compounds.
Biology and Medicine:
Drug Formulation: Ethers like this compound are sometimes used in drug formulations to enhance solubility and stability of active pharmaceutical ingredients.
Industry:
Comparison with Similar Compounds
- tert-Butyl methyl ether
- tert-Butyl ethyl ether
- tert-Butyl propyl ether
Comparison:
- Boiling Point: tert-Butyl n-heptyl ether has a higher boiling point compared to tert-Butyl methyl ether and tert-Butyl ethyl ether due to the longer n-heptyl chain.
- Solubility: The solubility of this compound in water is lower compared to shorter-chain ethers due to its increased hydrophobicity.
- Reactivity: The reactivity of this compound in cleavage reactions is similar to other tert-butyl ethers, but the presence of the longer n-heptyl chain can influence the reaction conditions and products .
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O/c1-5-6-7-8-9-10-12-11(2,3)4/h5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSCUIJRFGVUDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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